REACTION_CXSMILES
|
[Cl:1][C:2]1[N:3]=[N:4][C:5]([C:11]2[CH:16]=[CH:15][CH:14]=[C:13]([F:17])[C:12]=2[F:18])=[CH:6][C:7]=1[C:8]([NH2:10])=O>P(Cl)(Cl)(Cl)=O>[Cl:1][C:2]1[N:3]=[N:4][C:5]([C:11]2[CH:16]=[CH:15][CH:14]=[C:13]([F:17])[C:12]=2[F:18])=[CH:6][C:7]=1[C:8]#[N:10]
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Name
|
3-Chloro-6-(2,3-difluorophenyl)pyridazine-4-carboxamide
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Quantity
|
3.03 g
|
Type
|
reactant
|
Smiles
|
ClC=1N=NC(=CC1C(=O)N)C1=C(C(=CC=C1)F)F
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Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
P(=O)(Cl)(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 3 hours
|
Duration
|
3 h
|
Type
|
TEMPERATURE
|
Details
|
cooled
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in dichloromethane
|
Type
|
WASH
|
Details
|
washed with saturated sodium hydrogen carbonate solution
|
Type
|
DRY_WITH_MATERIAL
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Details
|
dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1N=NC(=CC1C#N)C1=C(C(=CC=C1)F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |